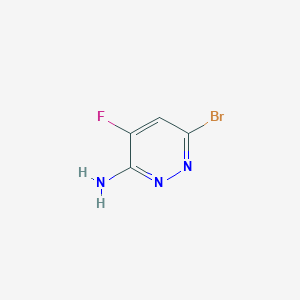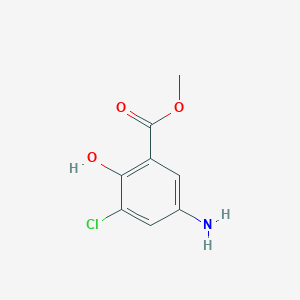
(4-(4,4-Dimethylcyclohexyl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4,4-Dimethylcyclohexyl)phenyl)methanamine: is an organic compound that belongs to the class of amines It features a phenyl group attached to a methanamine moiety, with a 4,4-dimethylcyclohexyl substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine typically involves the reaction of 4-(4,4-dimethylcyclohexyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
科学的研究の応用
Chemistry: (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in drug design and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
4-Methylphenethylamine: Shares a similar phenylmethanamine structure but lacks the cyclohexyl substituent.
3,4-Dimethoxyphenethylamine: Contains methoxy groups on the phenyl ring instead of the cyclohexyl group.
4,4’-Methylenebis(cyclohexylamine): Features a similar cyclohexyl structure but with a different substitution pattern.
Uniqueness: (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine is unique due to the presence of the 4,4-dimethylcyclohexyl group, which imparts distinct steric and electronic properties
特性
分子式 |
C15H23N |
|---|---|
分子量 |
217.35 g/mol |
IUPAC名 |
[4-(4,4-dimethylcyclohexyl)phenyl]methanamine |
InChI |
InChI=1S/C15H23N/c1-15(2)9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-6,14H,7-11,16H2,1-2H3 |
InChIキー |
QPXNWEFZUKOHTL-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


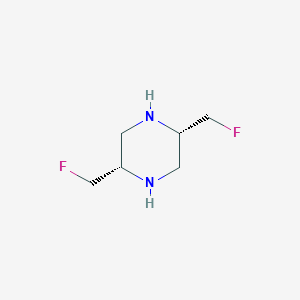


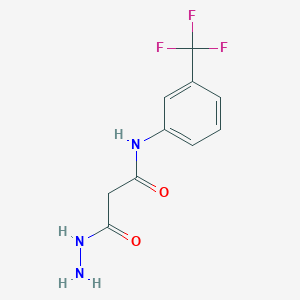

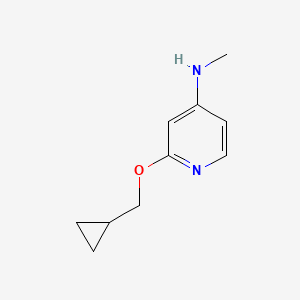
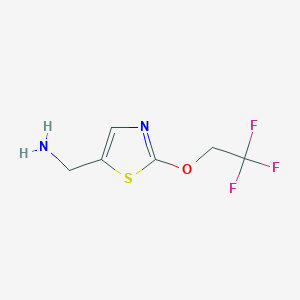
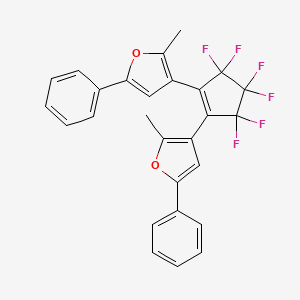
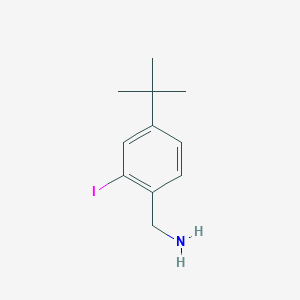

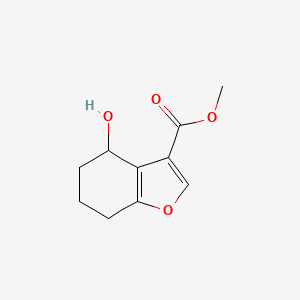
![Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B12836479.png)
